3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 4. The carboxamide is linked to a 1,3,4-thiadiazole ring bearing a methoxymethyl group.
Properties
Molecular Formula |
C15H14ClN5O2S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-4-3-5-10(16)6-9)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22) |
InChI Key |
QZDNQVPWEKCRFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxymethyl group may yield methoxyacetic acid, while nucleophilic substitution of the chlorophenyl group may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiadiazole derivatives, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 348.82 g/mol. The structure features a pyrazole ring fused with a thiadiazole moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines:
- In Vitro Studies : Research indicates that the compound shows potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This suggests that it effectively induces cell cycle arrest at the G2/M phase, leading to reduced cell viability in treated samples .
- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of key proteins associated with cell proliferation and survival. For instance, it down-regulates matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA) expression levels in treated cancer cells .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Key steps include:
- Formation of Thiadiazole Core : The initial step often involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole with various acylating agents to introduce functional groups.
- Pyrazole Ring Formation : Subsequent reactions involve the formation of the pyrazole ring through cyclization reactions.
- Final Modifications : The final product is often modified further to enhance solubility and bioactivity by introducing methoxymethyl groups or other substituents .
Case Study 1: Breast Cancer Treatment
In a study published in PMC, researchers synthesized a series of thiadiazole derivatives, including the compound . They found that these compounds exhibited significant cytotoxicity against MCF-7 cells and enhanced activity when combined with piperazine derivatives . This indicates a promising avenue for developing new anticancer therapies.
Case Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the anticancer effects of thiadiazole derivatives. It was revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases . This highlights their potential as effective therapeutic agents in oncology.
Potential Applications Beyond Oncology
While the primary focus has been on anticancer applications, there are indications that this compound may also have:
- Antimicrobial Activity : Preliminary studies suggest that some thiadiazole derivatives exhibit antimicrobial properties, which could be explored further for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in substituents:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Substituents: Chloro, methyl, and phenyl groups; cyano on the pyrazole. Yield: 68%, mp: 133–135°C. Comparison: The absence of a thiadiazole ring and presence of cyano/chloro groups reduce polarity compared to the target compound .
- 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Substituents: Dual chloro groups enhance lipophilicity. Yield: 68%, mp: 171–172°C. Comparison: Higher melting point suggests stronger intermolecular forces (e.g., halogen bonding) than the target compound .
1,3,4-Thiadiazole-2-Carboxamide Derivatives ()
- 18l : N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide
Trifluoromethyl-Substituted Pyrazole ()
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Substituents: Trifluoromethyl instead of 3-chlorophenyl.
Thiadiazole with Pyrrolidine Core ()
- 1-(3-Chloro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Cyclopropyl-Substituted Pyrazole ()
- 3-Cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide Substituents: Cyclopropyl on pyrazole; methoxymethyl on thiadiazole. Molecular Weight: 355.4 g/mol.
Data Table: Key Structural and Physical Comparisons
Biological Activity
The compound 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features a complex structure comprising:
- A pyrazole ring that is known for various biological activities.
- A thiadiazole moiety, which is often associated with anticancer properties.
- A chlorophenyl group that may influence the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators, leading to reduced inflammation and tumor growth.
- Receptor Modulation : It can modulate the activity of various receptors involved in cellular signaling pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibited growth of various cancer cell lines | |
| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |
| Antimicrobial | Showed activity against bacterial strains |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of thiadiazole, including compounds similar to the target molecule, exhibited significant cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of the thiadiazole ring was crucial for enhancing anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazole and thiadiazole precursors. Key steps include:
- Coupling reactions : Use of coupling agents like chloroacetyl chloride in dioxane or DMF with triethylamine as a base to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction rates .
- Catalysts : KCO or POCl may be employed to improve regioselectivity in heterocyclic ring formation .
Yield optimization often requires precise temperature control (e.g., reflux at 90°C for thiadiazole synthesis) . Purity is validated via recrystallization from ethanol-DMF mixtures and HPLC analysis .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Spectroscopic methods :
- NMR : H and C NMR identify substituent positions (e.g., methoxymethyl at C5 of thiadiazole, chlorophenyl on pyrazole) .
- IR : Confirms carboxamide (C=O stretch at ~1650 cm) and thiadiazole (C-S-C stretch at ~680 cm) .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., 405.83 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX-based refinement resolves crystal packing and anisotropic displacement parameters .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial testing : Disk diffusion assays for bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?
- SHELX utilities : Use SHELXL for anisotropic refinement and PART instructions to model disorder .
- WinGX/ORTEP integration : Visualize electron density maps to distinguish solvent occupancy from noise .
- Validation tools : CheckCIF reports to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .
Q. What strategies mitigate low yields in the final carboxamide coupling step?
- DOE optimization : Vary stoichiometry (1.1–1.5 eq. of acyl chloride) and reaction time (2–24 hrs) using a central composite design .
- Activation additives : DMAP or HOBt enhance coupling efficiency in DMF .
- Workup modifications : Adjust pH during precipitation (e.g., NHOH to pH 8–9) to reduce side-product formation .
Q. How does the methoxymethyl group on the thiadiazole moiety influence bioactivity compared to other substituents?
Q. What mechanistic insights explain its selectivity for cancer vs. normal cells in vitro?
- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3/9 activation) in treated cancer cells .
- Proteomics : SILAC-based quantification reveals selective inhibition of survivin or Bcl-2 in cancer lines .
- ROS assays : Flow cytometry with DCFH-DA detects ROS generation, correlating with selective cytotoxicity .
Data Interpretation and Validation
Q. How are conflicting bioassay results (e.g., high in vitro activity but low in vivo efficacy) addressed?
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability via LC-MS/MS to identify metabolic instability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
- Toxicology screens : Assess hepatotoxicity in primary hepatocytes to rule off-target effects .
Q. What statistical methods are used to validate reproducibility in synthetic protocols?
- RSD analysis : Calculate relative standard deviation (<5%) across triplicate batches .
- QbD principles : Define critical quality attributes (CQAs) for intermediates (e.g., purity >95%) .
- ANOVA : Test significance of variables (e.g., solvent, catalyst) on yield .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
